8-[3-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-[3-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound that features a bicyclic structure with a trifluoromethyl group attached to a benzoyl moiety. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis techniques that ensure high yield and purity. These methods would typically employ advanced catalytic processes and optimized reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
8-[3-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Scientific Research Applications
8-[3-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-[3-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol: Shares a similar bicyclic structure with a trifluoromethyl group but differs in the benzoyl moiety.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: Another related compound with a similar core structure but different functional groups.
Uniqueness
8-[3-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific combination of a trifluoromethyl group and a benzoyl moiety attached to the 8-azabicyclo[3.2.1]octane scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C15H16F3NO2 |
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Molecular Weight |
299.29 g/mol |
IUPAC Name |
(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H16F3NO2/c16-15(17,18)10-3-1-2-9(6-10)14(21)19-11-4-5-12(19)8-13(20)7-11/h1-3,6,11-13,20H,4-5,7-8H2 |
InChI Key |
OIBJUGMUBWERHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)C(F)(F)F)O |
Origin of Product |
United States |
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